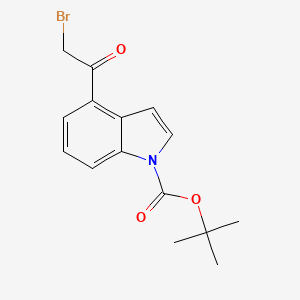
tert-Butyl 4-(bromoacetyl)-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(bromoacetyl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of a bromoacetyl group attached to the indole ring, along with a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(bromoacetyl)-1H-indole-1-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method includes the reaction of 4-acetylindole with bromine to introduce the bromoacetyl group. This is followed by esterification with tert-butyl alcohol in the presence of an acid catalyst to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The process typically includes:
Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce the bromoacetyl group.
Esterification: Reacting the brominated intermediate with tert-butyl alcohol in the presence of an acid catalyst.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the indole ring.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as amides, thioethers, or ethers.
Oxidation and Reduction: Products include various oxidized or reduced forms of the indole ring.
Hydrolysis: The corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent: Employed in various organic reactions due to its reactive bromoacetyl group.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the synthesis of probes for studying biological processes.
Industry:
Material Science:
Agrochemicals: Used in the synthesis of compounds with agricultural applications.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(bromoacetyl)-1H-indole-1-carboxylate primarily involves its reactive bromoacetyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The indole ring may also interact with various molecular targets, influencing biological pathways.
Comparación Con Compuestos Similares
- tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
- tert-Butyl bromoacetate
- tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl ester and bromoacetyl groups, they differ in the core structure (indole vs. piperidine).
- Reactivity: The presence of the indole ring in tert-Butyl 4-(bromoacetyl)-1H-indole-1-carboxylate may confer unique reactivity compared to piperidine derivatives.
- Applications: The indole derivative may have distinct applications in medicinal chemistry due to the biological relevance of the indole ring.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
88059-21-6 |
|---|---|
Fórmula molecular |
C15H16BrNO3 |
Peso molecular |
338.20 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-bromoacetyl)indole-1-carboxylate |
InChI |
InChI=1S/C15H16BrNO3/c1-15(2,3)20-14(19)17-8-7-10-11(13(18)9-16)5-4-6-12(10)17/h4-8H,9H2,1-3H3 |
Clave InChI |
DSSOPPJFASFGIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B14381582.png)
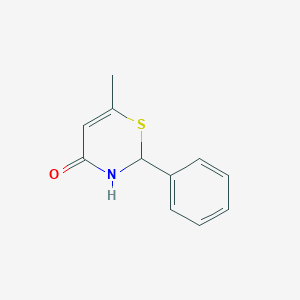
![2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14381592.png)
![1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene](/img/structure/B14381606.png)
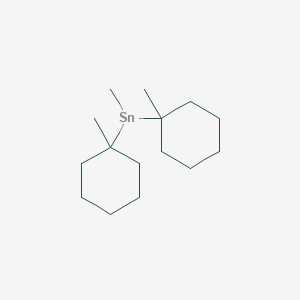
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-](/img/structure/B14381614.png)
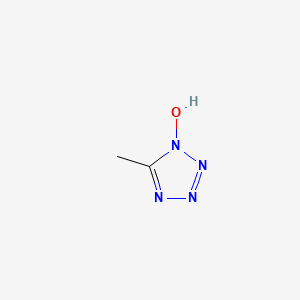
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
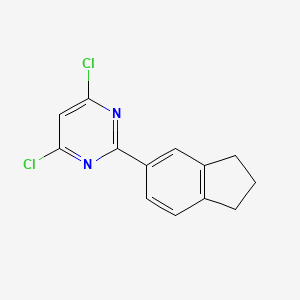
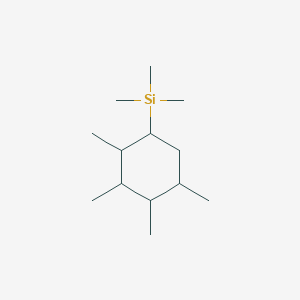

![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)
![1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14381657.png)

